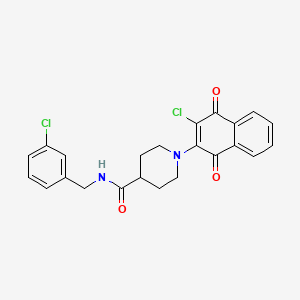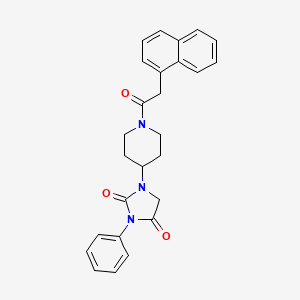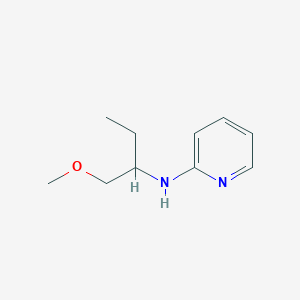
N-(1-methoxybutan-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-methoxybutan-2-yl)pyridin-2-amine” is a chemical compound that has been used in various chemical reactions . It is traditionally challenging to access, and provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) . The molecular weight of the compound is 180.25 . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, related compounds such as N-(pyridin-2-yl)amides have been involved in various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 180.25 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Metal Complex Synthesis and Characterization
Manganese(II) Complexes : Wu et al. (2004) synthesized manganese(II) complexes with ligands derived from 2-aminomethylpyridine, demonstrating diverse coordination geometries and magnetic properties. These complexes were characterized through single-crystal X-ray studies, revealing distorted octahedral Mn(II) coordination spheres. Magnetic susceptibility measurements indicated antiferromagnetic interactions in some complexes, showcasing the potential for studying magnetic properties in coordination chemistry (Wu et al., 2004).
Palladium(II) and Nickel(II) Complexes : Nyamato et al. (2015, 2016) reported the synthesis of palladium(II) and nickel(II) complexes using iminopyridine ligands. These complexes were evaluated as catalysts for ethylene dimerization and oligomerization, showing significant catalytic activities. The studies also included density functional theory (DFT) analyses to understand the reactivity trends and the influence of complex structures on the catalytic behaviors, highlighting their potential in polymerization catalysts (Nyamato et al., 2015) (Nyamato et al., 2016).
Ligand Synthesis and Molecular Structure
Amination Protocols : Wang et al. (2019) developed a practical amination protocol for methoxy pyridine derivatives with aliphatic amines, highlighting excellent reactivity and substrate scope. This method facilitates the rapid synthesis of amines, useful in various synthetic and medicinal chemistry applications (Wang et al., 2019).
Hydrogen Bonding and Tautomerism : Bhatia et al. (2013) explored the dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine, demonstrating the competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen. This study provides insights into electron distribution, tautomeric preferences, and protonation energy, contributing to our understanding of molecular interactions and structural dynamics (Bhatia et al., 2013).
Catalysis and Polymerization
Methoxycarbonylation of Olefins : Zulu et al. (2020) investigated palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins, producing linear and branched esters. This study underscores the influence of ligand structure on catalytic behavior and olefin chain length, demonstrating the versatility of these complexes in catalysis (Zulu et al., 2020).
Safety and Hazards
The safety information for “N-(1-methoxybutan-2-yl)pyridin-2-amine” indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
N-(1-methoxybutan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROXNHBJGRQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2742923.png)
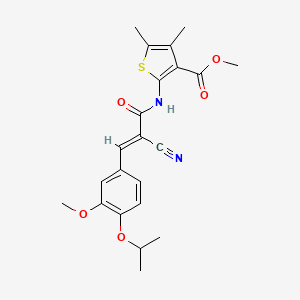
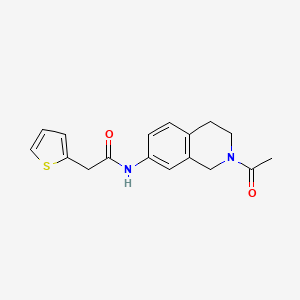
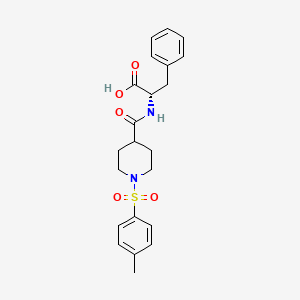
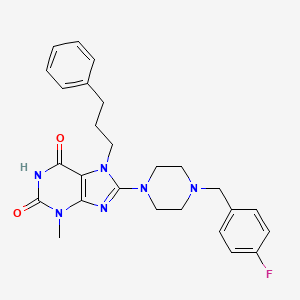
![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)
![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)
![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)
![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)
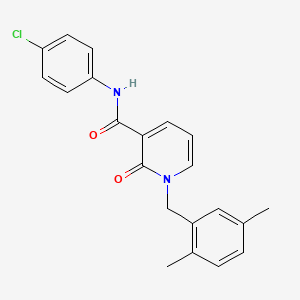
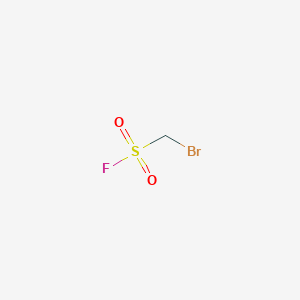
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)
